molecular formula C20H21N3O5 B2703386 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1029724-45-5

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2703386
CAS No.: 1029724-45-5
M. Wt: 383.404
InChI Key: OXGUIPDAULBHDP-UHFFFAOYSA-N
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Description

2-[(2-Methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic quinazoline derivative characterized by a 2-methylquinazolin-4-yloxy moiety linked to an acetamide group substituted with a 3,4,5-trimethoxyphenyl ring. The compound’s design aligns with antitumor pharmacophores, leveraging the quinazoline core for kinase inhibition and the trimethoxyphenyl group for tubulin-binding activity .

Properties

IUPAC Name

2-(2-methylquinazolin-4-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-21-15-8-6-5-7-14(15)20(22-12)28-11-18(24)23-13-9-16(25-2)19(27-4)17(10-13)26-3/h5-10H,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUIPDAULBHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 2-methylquinazolin-4-ol with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Quinazoline derivatives, including the compound , have been studied for their anticancer properties. Research indicates that they can inhibit various cancer cell lines through multiple mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that quinazoline compounds exhibit cytotoxic effects on colorectal cancer cells (LoVo and HCT-116), suggesting potential as anti-cancer agents .

Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes relevant to metabolic disorders. Specifically, studies have highlighted its potential as an α-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption . The structure-activity relationship (SAR) studies indicate that modifications in the quinazoline structure can enhance inhibitory potency against α-glucosidase, making it a candidate for further development in diabetes management .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of quinazoline derivatives and evaluated their anticancer activity against various cell lines. The findings revealed that specific modifications in the quinazoline structure significantly increased cytotoxicity against cancer cells . The compound's ability to disrupt cancer cell metabolism was highlighted as a key factor in its effectiveness.

Case Study 2: Diabetes Management
In another research effort, derivatives of quinazoline were tested for their α-glucosidase inhibitory activity. The results indicated that certain structural modifications led to enhanced inhibitory effects compared to standard treatments like acarbose. For instance, one derivative showed an IC50 value of 6.31 µM against α-glucosidase, demonstrating superior efficacy .

Mechanism of Action

The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s quinazoline ring is believed to play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antitumor Activity

Several quinazoline-acetamide derivatives with variations in substituents have been synthesized and evaluated for antitumor activity. Key examples include:

Table 1: Antitumor Activity of Quinazoline-Acetamide Analogues
Compound Name Structural Feature GI50 (µM) or MGI% Reference Drug Comparison Source ID
2-[(3-Benzyl-6,7-dimethoxy-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (A) Benzyl group, dimethoxyquinazoline, thioether linkage GI50 = 7.24 µM 5-FU (GI50 = 18.60 µM)
2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (C) Phenethyl group, thioether linkage GI50 = 3.16 µM 5-FU (GI50 = 18.60 µM)
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) 4-Chlorophenyl substituent, thioether linkage MGI% = 47% Parent compound (MGI% = 24%)
N-(3,4,5-Trimethoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (10) Dual trimethoxyphenyl groups, thioether linkage MGI% = 24% Parent compound (MGI% = 7%)
Target Compound: 2-[(2-Methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide 2-Methylquinazoline, oxygen linkage (vs. thioether) Data not reported N/A N/A
Key Observations:
  • Thioether vs. Oxygen Linkage : The substitution of sulfur (thioether) with oxygen in the target compound may reduce antitumor activity, as thioether-containing analogs (e.g., Compounds A and C) exhibit lower GI50 values (higher potency) compared to oxygen-linked derivatives .
  • Substituent Effects : The 4-chlorophenyl group in Compound 7 enhances activity (MGI% = 47%) compared to the trimethoxyphenyl group in Compound 10 (MGI% = 24%), suggesting electron-withdrawing groups improve efficacy .

Non-Quinazoline Acetamide Derivatives

Other acetamide-based compounds with antitumor or antidiabetic activity provide insights into the role of the trimethoxyphenyl group:

Table 2: Activity of Non-Quinazoline Acetamide Analogues
Compound Name Structural Feature Biological Activity Source ID
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiazolidinone-thiadiazole hybrid IC50 = 12.7–15.28 mg/mL (MCF-7/A549)
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Benzothiazole core, trifluoromethyl group pIC50 = 7.8 (CK-1δ inhibition)
2-[(5-Hydroxy-2,2-dimethyl-4-oxochromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide Chromen-4-one core, hydroxy group Anticandidate activity inferred
Key Observations:
  • Core Heterocycle : The quinazoline core in the target compound may offer superior kinase inhibition compared to benzothiazole or chromen derivatives due to its planar aromatic structure .
  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group consistently enhances binding to tubulin or kinases across diverse scaffolds, supporting its utility in drug design .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized via methods similar to its thioether analogs, substituting mercaptan intermediates with hydroxyl derivatives .
  • Activity Prediction : Based on structural analogs, the oxygen linkage in the target compound may reduce potency compared to thioether derivatives but improve metabolic stability.
  • Optimization Strategies : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) or propanamide chains (instead of acetamide) could enhance activity .

Biological Activity

The compound 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O4\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes a quinazoline moiety linked to a trimethoxyphenyl group via an acetamide linkage. The presence of methoxy groups is significant for enhancing the lipophilicity and biological activity of the compound.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound's potential was evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG218.79
MCF-713.46
Doxorubicin (reference drug)HepG28.55
MCF-78.90

The compound exhibited promising anticancer activity with IC50 values comparable to doxorubicin, suggesting its potential as an effective therapeutic agent in oncology .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves inhibition of key enzymes related to tumor growth. For instance, studies indicate that these compounds can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) , enzymes crucial for DNA synthesis in rapidly dividing cells .

Figure 1: Inhibition Mechanism

Inhibition Mechanism

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have shown antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell wall synthesis pathways, making it a candidate for further investigation as an antibacterial agent .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of several quinazoline derivatives, including our compound of interest. The results indicated that modifications in the quinazoline structure significantly impacted cytotoxicity against cancer cell lines. The presence of methoxy groups was associated with enhanced activity .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of related quinazoline compounds. The results showed that derivatives with similar structural motifs demonstrated significant inhibition against MRSA strains, suggesting that our compound could also exhibit similar properties .

Q & A

What synthetic methodologies are commonly employed for preparing 2-[(2-methylquinazolin-4-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide and its analogs?

Level: Basic
Answer:
The compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions. A general procedure involves:

  • Step 1: Reacting a quinazolinone or quinoline derivative with a halogenated acetamide intermediate under alkaline conditions. For example, describes coupling 6-methoxy-2-methylquinolin-4-ol with chloroacetyl chloride, followed by condensation with 3,4,5-trimethoxyaniline using triethylamine as a base, yielding analogs in 52–75% yields .
  • Step 2: Purification via recrystallization or column chromatography. UPLC-MS (ESI) and NMR are used to confirm intermediates and final products .
  • Advanced Tip: For triazole-containing analogs (e.g., compound 8l in ), click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is employed to introduce heterocyclic moieties, requiring precise stoichiometric control and inert conditions .

How can researchers confirm the structural identity and purity of this compound post-synthesis?

Level: Basic
Answer:
Key analytical techniques include:

  • 1H/13C NMR Spectroscopy: Assign peaks to specific protons and carbons. For instance, the trimethoxyphenyl group in the target compound shows three singlet methoxy signals at δ ~3.75–3.93 ppm in 1H NMR .
  • Mass Spectrometry (UPLC-MS/ESI): Confirm molecular weight (e.g., m/z 417.4 [M+H]+ for analog 64 in ) and assess purity (>95%) .
  • Infrared Spectroscopy (IR): Identify functional groups like amide C=O (1669 cm⁻¹) and quinazoline C=N (1581 cm⁻¹) .
  • HPLC: Validate purity under optimized mobile-phase conditions (e.g., tR = 7.06 min for compound 4m in ) .

What in vitro assays are appropriate for evaluating antitumor potential, and how should they be designed?

Level: Advanced
Answer:

  • Assay Selection: Use standardized protocols like the SRB or MTT assay to measure cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). reports GI50 values (e.g., 3.16–14.12 µM for analogs A–D ) compared to 5-fluorouracil (GI50 = 18.60 µM) .
  • Experimental Design:
    • Cell Lines: Include diverse panels (e.g., breast, lung, colon) to assess selectivity.
    • Controls: Use 5-fluorouracil or doxorubicin as positive controls and DMSO as a vehicle control.
    • Dose-Response: Test concentrations in triplicate across a logarithmic range (e.g., 0.1–100 µM) for 48–72 hours.
  • Data Analysis: Calculate IC50/GI50 using nonlinear regression (e.g., GraphPad Prism) and validate with clonogenic assays for long-term effects .

How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Level: Advanced
Answer:
SAR strategies include:

  • Core Modifications: Replace the quinazoline oxygen with sulfur (e.g., thioacetamide analogs in ) to enhance tubulin inhibition. Compound C (GI50 = 3.16 µM) showed superior activity due to a phenethyl substituent on the quinazolinone ring .
  • Substituent Tuning: Introduce electron-withdrawing groups (e.g., Cl, F) on the aryl ring to improve binding. highlights that diarylamide derivatives with 3,4,5-trimethoxyphenyl groups inhibit tubulin polymerization by targeting the colchicine site .
  • Computational Modeling: Use AutoDock or Schrödinger to predict interactions with targets (e.g., tubulin, TRK kinases). Docking studies in guided the design of pyrazolo-thienopyrimidine derivatives with nanomolar potency .

What safety precautions are essential when handling this compound in the lab?

Level: Basic
Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( cites GHS hazards: acute toxicity, skin irritation) .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation of aerosols (e.g., during recrystallization).
  • Spill Management: Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent degradation.

How can researchers resolve discrepancies in biological activity data between similar analogs?

Level: Advanced
Answer:

  • Replication: Repeat assays with independent batches to rule out synthesis variability (e.g., ’s analog B showed consistent GI50 = 14.12 µM across trials) .
  • Orthogonal Assays: Combine cytotoxicity data with mechanistic studies (e.g., tubulin polymerization inhibition in ) to validate target engagement .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and use Hill slopes to evaluate dose-response reliability.
  • Structural Confirmation: Re-analyze NMR/MS data to detect impurities or stereochemical inconsistencies (e.g., epimerization during synthesis) .

What computational methods are suitable for predicting binding interactions with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions. For example, docked diarylamide derivatives into tubulin’s colchicine site, identifying key hydrogen bonds with β-tubulin residues .
  • MD Simulations: Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and calculate binding free energy (MM-PBSA/GBSA).
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors in the trimethoxyphenyl group) using Schrödinger’s Phase module .

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